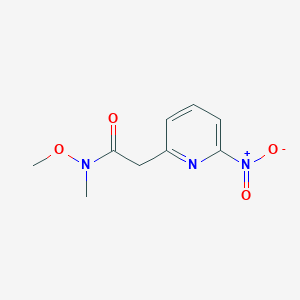

N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide

Cat. No. B8564380

M. Wt: 225.20 g/mol

InChI Key: OAAHQDWRVFAUQO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09186354B2

Procedure details

To a suspension of 250 mg (1.37 mmol) of (6-nitropyridin-2-yl) acetic acid in 6 mL of dichloromethane was added DIEA (0.72 mL, 4.12 mmol) which resulted in some exotherming (+5° C.) and the suspension becoming a solution. After 2 min cooling, HOBt (263 mg, 1.72 mmol), N,O-dimethylhydroxylamine HCl (167 mg, 1.72 mmol) was added to the solution followed by EDC (329 mg, 1.72 mmol) and the resulting mixture stirred at room temperature overnight under nitrogen atmosphere. The solution was transferred to a separatory funnel and washed with 1 M HCl which caused an emulsion. Methanol was added to break up the emulsion and the aqueous was partitioned off. The organics were dried over sodium sulfate, filtered and concentrated under vacuum. Purification via preparative TLC plate (2×1000 μM) eluting with 50% ethyl acetatehexane afforded the title compound (236 mg, 76%) as a white solid. LC-MS: C9H11N3O4 calculated 225.20 found m/z (ES) 226 (MH)+. 1HNMR (500 MHz, DMSO) δ:8.56 (d, J=2.0 Hz, 1H), 8.25 (d, J=8.4 Hz, 1H), 8.04 (dd, J=2.0, 8.3 Hz, 1H), 4.02 (br s, 2H), 3.88 (s, 3H), 3.07 (s, 3H).

Name

N,O-dimethylhydroxylamine HCl

Quantity

167 mg

Type

reactant

Reaction Step Three

Name

Yield

76%

Identifiers

|

REACTION_CXSMILES

|

[N+:1]([C:4]1[N:9]=[C:8]([CH2:10][C:11]([OH:13])=O)[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].CCN(C(C)C)C(C)C.C1C=CC2N(O)N=NC=2C=1.Cl.[CH3:34][NH:35][O:36][CH3:37].C(Cl)CCl>ClCCl>[CH3:37][O:36][N:35]([CH3:34])[C:11](=[O:13])[CH2:10][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[N:9]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 mg

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C1=CC=CC(=N1)CC(=O)O

|

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0.72 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

263 mg

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)N=NN2O

|

|

Name

|

N,O-dimethylhydroxylamine HCl

|

|

Quantity

|

167 mg

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CNOC

|

Step Four

|

Name

|

|

|

Quantity

|

329 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(CCl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the resulting mixture stirred at room temperature overnight under nitrogen atmosphere

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulted in some exotherming (+5° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After 2 min cooling

|

|

Duration

|

2 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solution was transferred to a separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 1 M HCl which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Methanol was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous was partitioned off

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organics were dried over sodium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification via preparative TLC plate (2×1000 μM)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 50% ethyl acetatehexane

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CON(C(CC1=NC(=CC=C1)[N+](=O)[O-])=O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 236 mg | |

| YIELD: PERCENTYIELD | 76% | |

| YIELD: CALCULATEDPERCENTYIELD | 76.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |